molecular formula C25H21ClN4O3S B6576258 Imidazo[1,2-c]quinazoline-2-propanamide, 5-[[(4-chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxo- CAS No. 1028018-38-3

Imidazo[1,2-c]quinazoline-2-propanamide, 5-[[(4-chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxo-

Cat. No.: B6576258
CAS No.: 1028018-38-3
M. Wt: 493.0 g/mol
InChI Key: SKAVCAKFTFEDJA-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]quinazoline-2-propanamide, 5-[[(4-chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxo- is a complex organic compound belonging to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinazoline core, a chlorophenyl group, a furan ring, and a propanamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-c]quinazoline-2-propanamide derivatives typically involves multi-step reactions One common method includes the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of such compounds often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction parameters are crucial to minimize by-products and enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-c]quinazoline-2-propanamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their role as enzyme inhibitors or modulators of biological pathways.

    Medicine: Explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of imidazo[1,2-c]quinazoline-2-propanamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The presence of the chlorophenyl and furanylmethyl groups can enhance the binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]quinoxalines: Similar core structure but different substituents, leading to varied biological activities.

    Imidazo[1,2-b]pyridazines: Another class of imidazo derivatives with distinct pharmacological profiles.

    Quinazoline derivatives: Lacking the imidazo ring, these compounds have different chemical and biological properties.

Uniqueness

Imidazo[1,2-c]quinazoline-2-propanamide derivatives are unique due to their specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl and furanylmethyl groups, along with the imidazoquinazoline core, makes these compounds versatile for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c26-17-9-7-16(8-10-17)15-34-25-29-20-6-2-1-5-19(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-18-4-3-13-33-18/h1-10,13,21H,11-12,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAVCAKFTFEDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)Cl)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801108778
Record name 5-[[(4-Chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801108778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028018-38-3
Record name 5-[[(4-Chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028018-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(4-Chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801108778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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